Ethyl (chloroacetyl)methylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

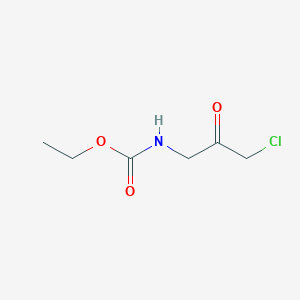

Ethyl (chloroacetyl)methylcarbamate is an organic compound with the molecular formula C6H10ClNO3. It is a carbamate ester, which means it contains an ester functional group derived from carbamic acid. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl (chloroacetyl)methylcarbamate can be synthesized through the reaction of chloroacetyl chloride with ethyl methylcarbamate in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition of the reactants and products .

Industrial Production Methods

In industrial settings, the production of ethyl(chloroacetyl)methylcarbamate involves the use of large-scale reactors where chloroacetyl chloride and ethyl methylcarbamate are combined under controlled conditions. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (chloroacetyl)methylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used as nucleophiles in substitution reactions.

Biologische Aktivität

Ethyl (chloroacetyl)methylcarbamate, also known as ethyl carbamate, is an organic compound with significant biological activity that has garnered attention in pharmacological research. This article delves into its biological properties, mechanisms of action, and implications for medicinal use, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound is classified as a carbamate, which is characterized by the presence of the carbamate functional group (-NHCOO-). Its chemical structure can be represented as follows:

This compound is synthesized through the reaction of chloroacetyl chloride with ethyl methylcarbamate. Its solubility in organic solvents and ability to traverse biological membranes make it a candidate for various pharmacological applications.

This compound primarily acts as an acetylcholinesterase (AChE) inhibitor . AChE plays a crucial role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Carbamates like ethyl carbamate form a reversible bond with AChE, leading to prolonged acetylcholine activity at synaptic junctions. This mechanism is similar to that of organophosphate compounds, although the latter results in irreversible enzyme inhibition .

Biological Activity

- Antitumor Activity : Research has indicated that ethyl carbamate derivatives exhibit notable antitumor properties. For instance, the introduction of a chloroacetyl moiety significantly enhances the potency of certain compounds, making them up to 50 times more effective against cancer cells compared to their parent structures .

- Neurotoxicity : While ethyl carbamate has potential therapeutic applications, it is also associated with neurotoxic effects due to its action on AChE. Studies have shown that low doses can disrupt neuromuscular transmission, potentially leading to adverse effects on vital biological processes such as respiration and heart rate .

- Reactive Oxygen Species Generation : Ethyl carbamate has been linked to the generation of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage. This mechanism is particularly concerning in the context of its carcinogenic potential .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

In a study examining the antitumor efficacy of various carbamate derivatives, this compound was found to inhibit tumor growth effectively in vitro. The study utilized several cancer cell lines and demonstrated a significant reduction in cell viability at specific concentrations, highlighting its potential as a chemotherapeutic agent .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within biological systems. Its metabolic pathways involve conversion into various metabolites through cytochrome P450 enzymes, which may further influence its biological activity and toxicity.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl (chloroacetyl)methylcarbamate has been investigated for its potential as an active pharmaceutical ingredient (API) due to its ability to modify biological activity. Its applications include:

Analytical Chemistry

This compound is utilized in analytical laboratories for:

- Chromatographic Analysis : It can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC) methods. The use of acetonitrile and phosphoric acid as mobile phases has been documented, facilitating the separation and identification of this compound in complex mixtures .

- Mass Spectrometry Applications : The compound's stability and unique fragmentation patterns make it suitable for mass spectrometry analysis, allowing for precise quantification in biological samples .

Data Tables

| Method | Detection Technique | LOD (μg/L) | Reference |

|---|---|---|---|

| HPLC | UV/Vis | Low μg/kg range | Bailey et al. (1986) |

| GC-MS | Mass Spectrometry | Low μg/L range | Hamlet et al. (2005) |

Veterinary Medicine

This compound has been explored in veterinary contexts, particularly as an anesthetic agent for laboratory animals. Its long duration of action makes it suitable for extended procedures without significant neuronal depression .

Food Safety

The presence of ethyl carbamate in fermented foods and alcoholic beverages raises safety concerns due to its carcinogenic potential. Studies have highlighted the need for monitoring and reducing its levels in food products to mitigate health risks . Regulatory bodies have called for ongoing assessments to ensure consumer safety.

Eigenschaften

CAS-Nummer |

6378-52-5 |

|---|---|

Molekularformel |

C6H10ClNO3 |

Molekulargewicht |

179.60 g/mol |

IUPAC-Name |

ethyl N-(2-chloroacetyl)-N-methylcarbamate |

InChI |

InChI=1S/C6H10ClNO3/c1-3-11-6(10)8(2)5(9)4-7/h3-4H2,1-2H3 |

InChI-Schlüssel |

AYUMCDSXPRPYLX-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NCC(=O)CCl |

Kanonische SMILES |

CCOC(=O)N(C)C(=O)CCl |

Key on ui other cas no. |

6378-52-5 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.